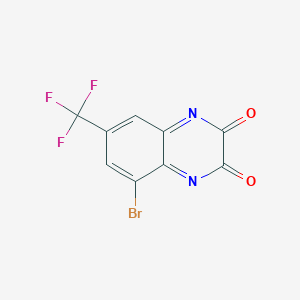
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the quinoxaline ring, along with two keto groups at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,3-diaminobenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process.
化学反应分析
Types of Reactions
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The keto groups at the 2nd and 3rd positions can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties.
科学研究应用
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
5-Bromoquinoxaline-2,3-dione: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
7-(Trifluoromethyl)quinoxaline-2,3-dione: Lacks the bromine atom, which may influence its reactivity and applications.
5,7-Dibromoquinoxaline-2,3-dione: Contains an additional bromine atom, which may enhance its reactivity in certain reactions.
Uniqueness
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications, offering a balance of reactivity and stability.
属性
分子式 |
C9H2BrF3N2O2 |
|---|---|
分子量 |
307.02 g/mol |
IUPAC 名称 |
5-bromo-7-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H2BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H |
InChI 键 |
KPIYLANUCGZGGW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















